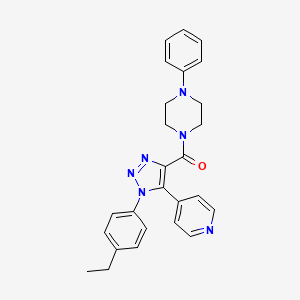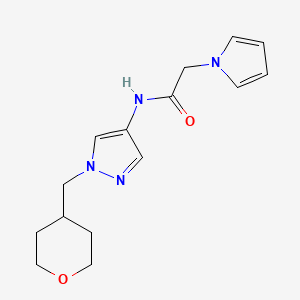
N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” is a chemical compound with the molecular formula C18H16N2OS . It is a complex organic compound that contains a benzamide group attached to a phenylthiazole group via an ethyl linker .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a phenylthiazole group via an ethyl linker . The compound has a molecular weight of 308.4 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 308.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 308.09833431 g/mol . The compound has a topological polar surface area of 70.2 Ų and a complexity of 351 .Scientific Research Applications
Spectroscopic and Structural Analysis
- Metal Complex Synthesis : A study by Rizk, Emara, and Mahmoud (2021) explored the synthesis of metal complexes using 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide. These complexes were characterized using various spectroscopic methods, revealing intricate structural properties and potential for varied applications (Rizk, Emara & Mahmoud, 2021).
Anticancer Research
Anticancer Potential : The same study also examined the anticancer properties of these complexes, particularly against human colon carcinoma cells. Results demonstrated significant anticancer activity, suggesting the potential of N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide derivatives in cancer treatment (Rizk, Emara & Mahmoud, 2021).
Design and Synthesis of Anticancer Derivatives : Another study by Ravinaik et al. (2021) focused on the design and synthesis of substituted this compound derivatives, showing promising anticancer activity against various cancer cell lines. This indicates the molecule's potential as a framework for developing new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran & Reddy, 2021).
Other Biological Activities
Antimicrobial Activity : Patel and Patel (2015) synthesized derivatives of N-(4-phenylthiazol-2-yl)benzamide and investigated their antimicrobial activities against various bacteria and fungi. This highlights the potential of these compounds in antimicrobial drug development (Patel & Patel, 2015).
Study of Benzamides in Melanoma Treatment : A study by Wolf et al. (2004) on radioiodinated N-(2-(diethylamino)ethyl)benzamides demonstrated their selectivity for melanotic melanoma. This research opens avenues for using benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn & Eisenhut, 2004).
Neuroleptic Activity : Iwanami et al. (1981) conducted research on benzamides of N,N-disubstituted ethylenediamines, including compounds structurally similar to this compound. They evaluated these compounds for neuroleptic activity, contributing to the understanding of these compounds in neurological applications (Iwanami, Takashima, Hirata, Hasegawa & Usuda, 1981).
Mechanism of Action
Target of Action
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that has been studied for its potential biological activities . . Thiazoles, the class of compounds to which it belongs, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . These activities suggest that N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide may interact with a variety of targets within the cell.
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . The mode of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide would depend on its specific targets and the nature of these interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound may interact with multiple pathways and exert downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that this compound may induce a variety of molecular and cellular effects .
properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(14-7-3-1-4-8-14)19-12-11-16-13-22-18(20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSQCRTBXPIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346209 |
Source


|
| Record name | N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863512-75-8 |
Source


|
| Record name | N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)

![4-oxo-4H,5H,6H,7H-furo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2556025.png)

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)
![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)


![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)
